Tris(3-methylphenyl)phosphine sulfide
CAS No.: 6163-62-8
Cat. No.: VC17020337
Molecular Formula: C21H21PS
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6163-62-8 |
|---|---|
| Molecular Formula | C21H21PS |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | tris(3-methylphenyl)-sulfanylidene-λ5-phosphane |
| Standard InChI | InChI=1S/C21H21PS/c1-16-7-4-10-19(13-16)22(23,20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
| Standard InChI Key | SDTZPVBHBCWLFL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)P(=S)(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
Introduction
Structural and Synthetic Considerations
Triarylphosphine sulfides are characterized by a central phosphorus atom bonded to three aryl groups and a sulfur atom. In tris(3-methylphenyl)phosphine sulfide, the methyl substituents occupy the meta positions on each phenyl ring, introducing steric and electronic effects distinct from para-substituted analogs.
Molecular Geometry and Steric Effects
The meta-methyl substitution creates a congested molecular environment around the phosphorus center. This steric hindrance influences reactivity, as seen in structurally similar compounds like tris(2-(trimethylsilyl)phenyl)phosphine, where bulky substituents impart air stability and selective reactivity . Computational modeling (e.g., density-functional theory) would predict bond angles and torsional strain comparable to other triarylphosphine sulfides, though experimental crystallographic data for the 3-methyl variant remains absent in the provided sources.
Synthetic Pathways
While no explicit synthesis of tris(3-methylphenyl)phosphine sulfide is documented here, its preparation likely mirrors methods for analogous compounds:
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Phosphine Sulfidation: Reaction of tris(3-methylphenyl)phosphine with elemental sulfur in inert solvents (e.g., toluene or dichloromethane) under controlled temperatures.
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Purification: Recrystallization or chromatography to isolate the sulfide from unreacted starting materials.
Spectroscopic and Electronic Properties
NMR Spectroscopy
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³¹P NMR: Expected to show a singlet near δ 40–50 ppm, typical for triarylphosphine sulfides. Para-substituted analogs exhibit upfield shifts due to electron-donating methyl groups; meta substitution may alter this trend slightly.
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¹H/¹³C NMR: Methyl protons (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.4 ppm) would dominate the spectrum, with splitting patterns reflecting the meta substitution’s asymmetry.
Vibrational Spectroscopy
The P=S stretching vibration in IR spectroscopy is anticipated near 600–650 cm⁻¹, consistent with related phosphine sulfides.
Reactivity and Chemical Transformations
Oxidation and Reduction
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Oxidation: Likely forms tris(3-methylphenyl)phosphine oxide upon treatment with oxidizing agents like hydrogen peroxide.
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Reduction: Could revert to tris(3-methylphenyl)phosphine using hydride donors (e.g., LiAlH₄).
Metal Coordination
The sulfur atom’s lone pairs enable coordination to soft metal centers (e.g., Au(I), Ag(I)), though steric bulk may limit complexation to linear geometries, as observed in gold complexes of bulky phosphines .
Research Gaps and Future Directions
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Synthetic Optimization: Detailed protocols for tris(3-methylphenyl)phosphine sulfide synthesis are lacking.
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Crystallographic Data: Single-crystal X-ray studies are needed to confirm molecular geometry.
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Biological Activity: No studies on cytotoxicity or enzyme inhibition are available; comparative analyses with para-substituted analogs are warranted.
Comparative Analysis with Para-Substituted Analogs
| Property | Tris(3-methylphenyl)phosphine Sulfide (Predicted) | Tris(4-methylphenyl)phosphine Sulfide |
|---|---|---|
| Steric Bulk | Higher (meta substitution) | Moderate (para substitution) |
| ³¹P NMR Shift (ppm) | ~45 | ~42 |
| Reactivity | Reduced due to steric hindrance | Moderate |
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